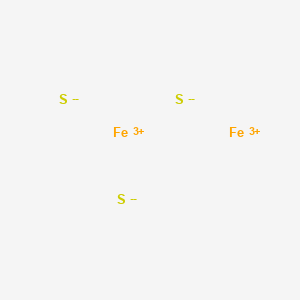
Iron(3+) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+) sulfide is a member of the class of iron(3+) sulfides that has formula Fe2S3. A black powder, it decomposes at room temperature to give iron(2+) chloride, hydrogen sulfide, and sulfur.
Applications De Recherche Scientifique
Environmental Applications
Wastewater Treatment
Iron(3+) sulfide plays a significant role in the treatment of wastewater, particularly in the removal of organic pollutants. The compound can facilitate the reduction of ferric ions to ferrous ions, which are then utilized to activate persulfate for the degradation of contaminants. This mechanism enhances the efficiency of pollutant removal processes .
Case Study: Remediation of Organic Pollutants
A study demonstrated that an iron sulfide/persulfate system effectively remediated wastewater containing organic pollutants. The catalytic performance was attributed to the strong reducing capacity of the sulfur compounds present in the iron sulfide layer, which promoted the release of ferrous ions .
Industrial Applications
Production of Steel
In the steel industry, this compound is used as a flux during the smelting process. It helps remove impurities from iron ore, resulting in higher quality steel .
Production of Sulfuric Acid
This compound is also involved in producing sulfuric acid through the decomposition of sulfur compounds. This acid is widely used in fertilizers and other chemical manufacturing processes .
Table 1: Industrial Uses of this compound
| Application | Description |
|---|---|
| Steel Production | Acts as a flux to remove impurities from iron ore |
| Sulfuric Acid Production | Decomposes to produce sulfuric acid |
| Concrete Additive | Used as an aggregate to enhance concrete strength |
Biomedical Applications
Antibacterial Properties
Recent research highlights the antibacterial properties of this compound nanoparticles. These nanoparticles can produce reactive oxygen species (ROS) through Fenton-like reactions, which are effective against various bacterial strains .
Tumor Treatment
This compound has potential applications in cancer therapy due to its ability to generate localized heat upon exposure to alternating magnetic fields, leading to tumor cell destruction .
Biosensing Applications
The unique electronic properties of this compound make it suitable for biosensing applications. Its ability to participate in electron transfer processes allows for sensitive detection of biomolecules .
Table 2: Biomedical Applications of this compound
| Application | Mechanism |
|---|---|
| Antibacterial Therapy | ROS generation via Fenton reactions |
| Tumor Treatment | Heat generation under magnetic field exposure |
| Biosensing | Electron transfer for biomolecule detection |
Challenges and Future Directions
Despite its promising applications, this compound faces challenges such as stability under ambient conditions and scalability for industrial use. Future research should focus on enhancing its stability and exploring new synthesis methods to improve its functionality in various applications.
Propriétés
Numéro CAS |
11126-12-8 |
|---|---|
Formule moléculaire |
Fe2S3 |
Poids moléculaire |
207.9 g/mol |
Nom IUPAC |
iron(3+);trisulfide |
InChI |
InChI=1S/2Fe.3S/q2*+3;3*-2 |
Clé InChI |
KAEAMHPPLLJBKF-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[Fe+3].[Fe+3] |
SMILES canonique |
[S-2].[S-2].[S-2].[Fe+3].[Fe+3] |
Key on ui other cas no. |
12063-27-3 11126-12-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















